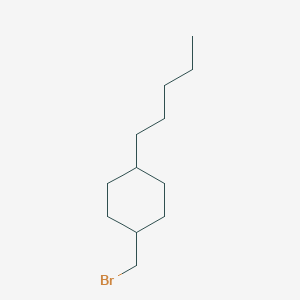

1-(Bromomethyl)-4-pentylcyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-4-pentylcyclohexane” would be based on the cyclohexane ring, with the bromomethyl and pentyl groups attached at the 1 and 4 positions respectively .Chemical Reactions Analysis

The bromomethyl group in “1-(Bromomethyl)-4-pentylcyclohexane” is a reactive functional group that can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-4-pentylcyclohexane” would depend on its molecular structure. For example, it would likely be a non-polar molecule and insoluble in water. Its boiling and melting points would depend on the specifics of its molecular structure .Wissenschaftliche Forschungsanwendungen

Carbonium Ion Studies

- Research on stable carbonium ions, such as 1-methylcyclopentyl cation, provides foundational knowledge on the behavior of carbocations, which are central to many organic reactions including alkylation, isomerization, and polymerization processes. This research could imply the relevance of 1-(Bromomethyl)-4-pentylcyclohexane in studying reaction mechanisms involving carbocation intermediates (Olah et al., 1967).

Polymerization Studies

- The photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane highlights the use of cyclohexane derivatives in designing novel polymeric materials with specific properties, suggesting a potential application area for 1-(Bromomethyl)-4-pentylcyclohexane in material science and engineering (Masuda et al., 2003).

Miscibility Studies

- Investigations into the miscibility of binary liquids, including those with cyclohexane, provide insights into solvent-solute interactions, which are critical in the formulation of pharmaceuticals, paints, and other chemical mixtures. This could suggest a role for 1-(Bromomethyl)-4-pentylcyclohexane in exploring solvent effects in various applications (Murthy & Tyagi, 2002).

Cyclohexane Derivatives in Synthesis

- The catalytic reduction and cyclization studies of haloalkynes in the presence of nickel(I) compounds provide a basis for synthetic applications, where 1-(Bromomethyl)-4-pentylcyclohexane could be involved in synthesizing novel organic compounds with complex structures (Ischay et al., 2006).

Bromination Reactions

- Research on the isomerization of crystalline 1,2,3-Tris(arylmethylen)cyclohexanes to Tris(arylmethyl)benzenes using gaseous hydrogen bromide illustrates the potential for 1-(Bromomethyl)-4-pentylcyclohexane to be used in bromination and isomerization reactions, contributing to the synthesis of aromatic compounds with specific substitutions (Frey, 1992).

Wirkmechanismus

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This reactivity might influence the interaction of 1-(Bromomethyl)-4-pentylcyclohexane with its biological targets.

Biochemical Pathways

Brominated compounds can potentially disrupt various biochemical processes, depending on their specific targets .

Pharmacokinetics

Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The reactivity of the bromomethyl group suggests that it could potentially modify the function of its target molecules, leading to changes at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Bromomethyl)-4-pentylcyclohexane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-pentylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOWMHXGHNZDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-pentylcyclohexane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)